molecular formula C14H18N2O B8102226 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8102226
M. Wt: 230.31 g/mol
InChI Key: JLEUHUINVDJRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. Its molecular formula is C₁₄H₁₇N₂O, and its hydrochloride form (CAS: 852338-81-9) is characterized by enhanced solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-phenyl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(7-4-9-15-11-14)8-10-16(13)12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUHUINVDJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one is a unique organic compound characterized by its spirocyclic structure and the presence of nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of various diseases, including neurological disorders and infections.

The molecular formula of this compound is C14H18N2O, with a molecular weight of approximately 246.30 g/mol. Its structure comprises a phenyl group attached to a diazaspiro framework, which contributes to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight246.30 g/mol
StructureSpirocyclic with nitrogen atoms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis by inhibiting or activating certain enzymes.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential use as an antibacterial agent.
  • Anticancer Properties : Initial studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of various diazaspiro compounds, including this compound, against standard bacterial strains. Results demonstrated significant inhibition zones, indicating strong antibacterial properties.
  • Anticancer Evaluation : In vitro assays were conducted to assess the cytotoxicity of this compound on different cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
  • Neuroprotection : Research focusing on neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress-induced damage.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

Compound NameStructural FeaturesUnique Aspects
4-Phenyl-2,8-diazaspiro[4.5]decan-1-oneSimilar spirocyclic structureDifferent nitrogen positioning
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-oneContains both benzyl and phenyl groupsEnhanced biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Nitrogen Positions

a. 2,8-Diazaspiro[4.5]decan-1-one Derivatives
  • Example : Compound 48 (TYK2/JAK1 inhibitor)
    • Substituents : Unspecified functional groups on the spirocyclic core.
    • Activity : Exhibits IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1), with >23-fold selectivity over JAK2 .
    • Key Difference : The 2,8-diaza configuration alters the spatial arrangement of nitrogen atoms, influencing kinase selectivity.
b. 7-Azaspiro[4.5]decan-1-one Derivatives
  • Example: N-Benzyl-7-azaspiro[4.5]decan-1-one (14) Substituents: Benzyl group at position 7. Activity: Converted to nitriles (15a, 15b) for GABA-related applications .

Analogues with Modified Substituents

a. 2,7-Diazaspiro[4.5]decan-1-one Derivatives
  • Example: 7-[(4-Cyanophenyl)sulfonyl]-2-phenyl derivative (CAS: 852338-02-4) Substituents: Sulfonyl group at position 7. Activity: Undisclosed, but the sulfonyl group may enhance solubility and target binding . Key Difference: The electron-withdrawing sulfonyl group contrasts with the electron-neutral phenyl group in the target compound.
  • Example: 7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b) Substituents: Bulky benzyl groups at positions 2 and 7. Activity: Potent acetylcholinesterase (AChE) inhibitor, proposed for Alzheimer’s disease .

Pharmacokinetic and Physicochemical Comparisons

Compound Name Substituents Biological Target Solubility Metabolic Stability Reference
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl Phenyl (position 2) Undisclosed High (salt form) Moderate
Compound 48 (2,8-diaza) Undisclosed TYK2/JAK1 Moderate Excellent
20b (2,7-diaza) 2-(4-Methoxybenzyl), 7-(2,6-Difluorobenzyl) AChE Low Moderate
7-[(4-Cyanophenyl)sulfonyl]-2-phenyl Sulfonyl (position 7) Undisclosed Moderate High
  • Solubility : The hydrochloride form of the target compound improves aqueous solubility compared to neutral analogues like 20b.

Preparation Methods

Cyclization Approaches

Cyclization reactions form the cornerstone of 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one synthesis. A widely reported method begins with 4-phenylcyclohexanone as the starting material. The process involves intramolecular cyclization under acidic or basic conditions to form the spirocyclic core. For instance, treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃) facilitates the formation of the diazaspiro framework through a [4+2] cycloaddition mechanism. This route typically achieves yields of 65–75% , with purity enhanced via recrystallization using ethanol-water mixtures.

Multi-Step Functional Group Transformations

Alternative routes employ sequential functional group modifications. One approach involves the condensation of phenylhydrazine with a bicyclic ketone intermediate, followed by oxidation to introduce the lactam moiety. For example, reaction with hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes secondary amines to carbonyl groups, completing the 2,7-diazaspiro structure. This method is advantageous for introducing substituents at specific positions, enabling structural diversification.

Laboratory-Scale Synthesis

Starting Materials and Reagents

Laboratory protocols prioritize commercially available precursors to streamline synthesis. Key reagents include:

Component Role Purity Requirement
4-PhenylcyclohexanoneCore scaffold precursor≥98%
PhenylhydrazineNitrogen source≥95%
Aluminum chloride (AlCl₃)Lewis acid catalystAnhydrous
EthanolSolvent for recrystallizationHPLC grade

Reaction Conditions and Optimization

Optimized reaction conditions are critical for maximizing yield. A representative procedure involves:

  • Cyclization Step : 4-Phenylcyclohexanone (10 mmol) is dissolved in dichloromethane (DCM) under nitrogen atmosphere. AlCl₃ (1.2 equiv) is added gradually at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with ice-cold water, extracted with DCM, and dried over MgSO₄.

  • Purification : The crude product is recrystallized from ethanol, yielding white crystalline solids (mp 142–144°C).

Key Parameter Adjustments :

  • Temperature : Elevated temperatures (50–60°C) reduce reaction time but risk side-product formation.

  • Catalyst Loading : Excess AlCl₃ (>1.5 equiv) leads to over-alkylation, decreasing purity.

Industrial Production Methods

Industrial synthesis scales laboratory protocols while addressing cost and efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing batch variability. For example, a pilot-scale process using a plug-flow reactor achieves 85% yield by maintaining precise temperature control (25±2°C) and automated pH adjustment. Purification is conducted via fractional distillation followed by crystallization, ensuring >95% purity as per pharmaceutical standards.

Table 1: Comparison of Lab-Scale vs. Industrial Methods

Parameter Laboratory Scale Industrial Scale
Yield65–75%80–85%
Reaction Time12–24 hours4–6 hours
Purification MethodRecrystallizationFractional Distillation
Purity≥90%≥95%

Comparative Analysis of Synthetic Routes

Cyclization vs. Multi-Step Routes

Cyclization methods excel in step economy but face limitations in functional group tolerance. In contrast, multi-step routes allow greater flexibility but require additional purification steps. For instance, phenylhydrazine-based syntheses generate hydrazine by-products, necessitating chromatography for removal.

Solvent and Catalyst Selection

Green Chemistry Considerations : Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy. Similarly, heterogeneous catalysts like zeolites are explored to minimize waste.

Challenges and Solutions in Synthesis

By-Product Formation

Common by-products include over-alkylated derivatives and dimerized species . Strategies to mitigate these include:

  • Low-Temperature Reactions : Slowing reaction kinetics to favor monomeric products.

  • Catalyst Screening : Testing alternatives like FeCl₃, which shows higher selectivity.

Purification Difficulties

The compound’s low solubility in polar solvents complicates purification. Advances such as high-gradient crystallization improve recovery rates by 15–20% .

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one and its derivatives?

Answer: Key synthetic strategies include:

  • 1,3-Dipolar Cycloaddition : Nitrile oxides react with alkenes or alkynes to form spirocyclic isoxazoline intermediates, which are further reduced or modified. For example, 4-chlorobenzohydroximoyl chloride reacts with enamines in benzene with triethylamine to yield spirocyclic products, followed by column chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol/ethyl acetate) .
  • Palladium-Catalyzed Aminoalkynylation : Used to construct bicyclic heterocycles, such as reacting tosyl-protected azaspiro compounds with propargyl derivatives under Pd catalysis .
  • Boc-Protected Intermediates : For enantioselective synthesis, intermediates like 7-Boc-2-phenyl-2,7-diazaspiro[4.5]decan-1-one are synthesized via LiAlH4 reduction and formic acid treatment .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Answer: X-ray crystallography is the gold standard:

  • Data Collection : Bruker SMART APEX CCD area-detector diffractometers with graphite-monochromated radiation (λ = 0.71073 Å) are used. Data refinement employs programs like SHELXL, achieving R-factors < 0.05 .
  • Structural Parameters :
    • Spirocyclic Conformation : The piperidone ring adopts a chair conformation, while the dihydroisoxazole ring shows an envelope puckering (q₂ = 0.220 Å, φ = 142.2°).
    • Dihedral Angles : Aromatic substituents (e.g., chlorophenyl and methylphenyl groups) exhibit dihedral angles of ~84°, influencing steric interactions .

Q. What chromatographic and spectroscopic methods validate the purity and identity of spirocyclic derivatives?

Answer:

  • HPLC : High-resolution columns (e.g., Chromolith®) with gradients of acetonitrile/water are used for purity assessment.
  • NMR/FTIR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.3–3.1 ppm for sp³-hybridized N atoms). FTIR identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weights (e.g., C21H21ClN2O2: [M+H]+ = 369.12) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of spirocyclic derivatives for therapeutic applications?

Answer: SAR strategies include:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to targets like JAK1/TYK2. For example, 8-phenyl substitutions improve inhibitory potency (IC50 < 50 nM) .
  • Stereochemistry : Enantioselective synthesis (e.g., using (R)-1-phenylethyl groups) improves selectivity, as seen in dual kinase inhibitors .
  • Bioisosteric Replacement : Replacing oxygen with nitrogen in the spirocycle increases metabolic stability .

Q. What methodological approaches evaluate the biological activity of spirocyclic derivatives in enzyme inhibition assays?

Answer:

  • Kinase Inhibition Assays : Recombinant JAK1/TYK2 enzymes are incubated with test compounds (0.1–100 µM), and ADP-Glo™ assays quantify ATP consumption. IC50 values are calculated using nonlinear regression .
  • Antifungal Activity : Chitin synthase inhibition is measured via UDP-N-acetylglucosamine incorporation into chitin. Derivatives with EC50 < 10 µM (e.g., diazaspiro[4.5]decan-1-one analogs) show potent activity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Answer:

  • Data Triangulation : Cross-validate NMR, X-ray, and HRMS results. For example, conflicting NOE signals may require revisiting crystallization conditions to rule out polymorphism .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometries and predicts NMR shifts to align with experimental data .

Q. What challenges arise in the enantioselective synthesis of this compound derivatives, and how are they addressed?

Answer:

  • Chiral Induction : Asymmetric catalysis (e.g., Pd with BINAP ligands) achieves >90% ee. For example, propargylation of cyclopropanols using (S)-BINOL-derived catalysts yields spirocycles with 94% ee .
  • Racemization Risk : Low-temperature reactions (-20°C) and non-polar solvents (toluene) minimize epimerization during Boc deprotection .

Q. How do spirocyclic conformations influence pharmacokinetic properties, and what techniques study this relationship?

Answer:

  • LogP Measurement : Shake-flask assays determine partition coefficients (e.g., LogP = 2.1 for 2-phenyl derivatives), correlating with membrane permeability .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify half-life (t½) and intrinsic clearance (Clint). Spirocycles with t½ > 60 minutes are prioritized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.